molecular formula C12H17N5O2 B2718598 2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 937600-45-8

2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2718598
CAS No.: 937600-45-8
M. Wt: 263.301
InChI Key: QLCCEOKMIVOLDD-UHFFFAOYSA-N
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Description

2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-methylpyrimidine with ethyl acetoacetate, followed by hydrazinolysis and subsequent cyclization to form the desired pyrido[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific hydrazinyl and methoxyethyl substituents, which confer distinct chemical properties and potential biological activities compared to other pyrido[2,3-d]pyrimidine derivatives.

Properties

IUPAC Name

2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-7-6-8(2)14-10-9(7)11(18)15-12(16-13)17(10)4-5-19-3/h6H,4-5,13H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCCEOKMIVOLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N=C(N2CCOC)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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